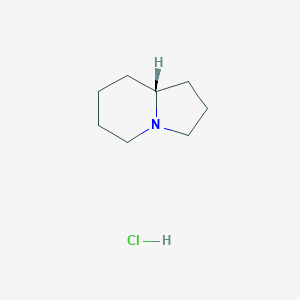

(R)-Octahydroindolizine hydrochloride

Description

Significance of the Indolizine (B1195054) and Octahydroindolizine (B79230) Ring Systems in Natural Products

The indolizine ring system, and its saturated counterpart, octahydroindolizine (also known as indolizidine), are fundamental structures in a wide array of natural products. jbclinpharm.orgjbclinpharm.org These compounds, collectively referred to as indolizidine alkaloids, are biosynthesized by a variety of organisms, including plants, fungi, bacteria, and animals such as poison-dart frogs and ants. jbclinpharm.orgnih.govwikipedia.org

The structural diversity of naturally occurring indolizidine alkaloids is vast, ranging from simple dihydroxylated structures to complex polycyclic frameworks. nih.gov This diversity gives rise to a broad spectrum of biological activities, making them a rich source for drug discovery and pharmacological research. wikipedia.org The specific stereochemistry of the octahydroindolizine core, as in the (R)-enantiomer, is often crucial for its biological function.

Some of the most well-known and extensively studied indolizidine alkaloids include castanospermine (B190763) and swainsonine. wikipedia.org Castanospermine, isolated from the seeds of the Australian chestnut tree (Castanospermum australe), is a potent inhibitor of various glucosidase enzymes. wikipedia.org Swainsonine, found in certain plants and fungi, is a powerful inhibitor of mannosidase. wikipedia.org The discovery of these compounds and their specific enzyme inhibitory activities spurred significant interest in the search for other nitrogen-containing sugar analogues. nih.gov

The following table provides a few examples of naturally occurring indolizidine alkaloids, highlighting their sources and significance.

| Alkaloid | Natural Source(s) | Significance |

| Castanospermine | Castanospermum australe (Australian chestnut) | Potent inhibitor of α- and β-glucosidases, exhibits anti-cancer and anti-HIV properties. nih.govwikipedia.org |

| Swainsonine | Swainsona canescens (locoweed), Rhizoctonia leguminicola (fungus) | Inhibitor of α-mannosidase, investigated for its potential as an anticancer agent. nih.govwikipedia.org |

| Pumiliotoxins | Dendrobates species (poison-dart frogs) | Modulate voltage-dependent sodium channels, exhibiting cardiotonic and myotonic activities. jbclinpharm.orgwikipedia.org |

| Slaframine | Rhizoctonia leguminicola (fungus) | Acts as a parasympathomimetic agent. wikipedia.org |

| Lentiginosine (B11785389) | Astragalus lentiginosus (spotted locoweed) | A dihydroxylated indolizidine alkaloid that is also a glycosidase inhibitor. nih.gov |

Overview of Indolizidine Alkaloids as Research Targets

The wide range of biological and pharmacological effects exhibited by indolizidine alkaloids has established them as prominent targets in chemical and medical research. nih.govwikipedia.org Their structural complexity and stereochemical diversity make them attractive targets for synthetic chemists, while their potent biological activities provide a foundation for the development of new therapeutic agents. nih.gov

A significant area of research focuses on the ability of many indolizidine alkaloids to act as inhibitors of glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds. nih.govwikipedia.org Because these enzymes are involved in a multitude of biological processes, their inhibition can have profound physiological effects. For instance, the inhibition of glucosidases by compounds like castanospermine can interfere with the processing of glycoproteins, a mechanism that has been explored for its potential in antiviral and anticancer therapies. nih.govwikipedia.org The structural similarity of polyhydroxylated indolizidine alkaloids to sugars allows them to bind to the active sites of these enzymes. nih.gov

Beyond glycosidase inhibition, indolizidine alkaloids display a remarkable array of other pharmacological properties, including:

Anticancer activity : Compounds such as swainsonine, tylophorine (B1682047), and lycorine (B1675740) have demonstrated notable anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of the cell cycle. nih.gov

Anti-infective properties : This class of alkaloids has shown antibacterial, antifungal, antimalarial, and antiviral activities. nih.gov

Anti-inflammatory effects : Certain natural indolizidines, like those of the tylophorine and septicine (B1245501) types, have well-defined targets and mechanisms for their anti-inflammatory actions. nih.gov

Neuromuscular activity : Some indolizidine alkaloids isolated from the skin of neotropical frogs, such as (±)-Indolizidine 209D, are known to block neuromuscular transmission. nih.gov

The multifaceted biological profiles of these compounds have made them a focal point of extensive synthetic studies, aiming to produce these natural products and their analogues for further pharmacological investigation. jbclinpharm.org

Importance of Chiral Octahydroindolizines in Synthetic Chemistry

Chiral octahydroindolizines, including the (R)-enantiomer, are highly valuable building blocks in the field of asymmetric synthesis. researchgate.net Their rigid, bicyclic structure and defined stereochemistry make them ideal starting materials or intermediates for the synthesis of complex, biologically active molecules, particularly pharmaceuticals and natural products. jbclinpharm.org The pharmaceutical industry frequently utilizes such chiral scaffolds to construct enantiomerically pure drugs, as the different enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles.

The synthesis of enantiomerically pure octahydroindolizines is a key objective for many research groups. Various synthetic strategies have been developed to achieve this, often starting from readily available chiral precursors or employing asymmetric catalytic methods. These methods are crucial for accessing specific stereoisomers of the octahydroindolizine core, which can then be elaborated into more complex target molecules.

Several key approaches to the synthesis of chiral octahydroindolizines have been reported:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as α-amino acids, to construct the octahydroindolizine framework. nih.gov The inherent chirality of the starting material is transferred through a series of reactions to the final product, ensuring stereochemical control. nih.gov

Enzymatic Resolution : Biocatalysis, often using enzymes like lipases, can be employed to resolve racemic mixtures of octahydroindolizine precursors. jbclinpharm.org This method allows for the separation of enantiomers, providing access to the desired chiral building block on a large scale. jbclinpharm.org

Asymmetric Catalysis : The use of chiral catalysts, such as rhodium complexes, can facilitate the stereocontrolled synthesis of indolizidines. nih.gov For example, rhodium-catalyzed hydroformylation of N-allylpyrrole intermediates derived from α-amino acids can lead to the formation of the indolizidine skeleton with high stereochemical integrity. nih.gov

The following table summarizes some of the synthetic methods used to produce chiral octahydroindolizines.

| Synthetic Method | Key Features | Example Application |

| Enzymatic Kinetic Resolution | Use of enzymes (e.g., Novozym 435 lipase) to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers. jbclinpharm.org | Synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol. jbclinpharm.org |

| Rhodium-Catalyzed Hydroformylation | Stereocontrolled hydroformylation of N-allylpyrroles derived from optically pure α-amino acids, followed by cyclization and hydrogenation to form the indolizidine core. nih.gov | Total synthesis of various indolizidine alkaloids. nih.gov |

| Reductive Alkylation and Ring-Closing Metathesis (RCM) | Starting from chiral piperidine (B6355638) building blocks, these methods allow for the construction of the second ring to form the bicyclic indolizidine system with stereocontrol. | Synthesis of (8R,8aR)-8-hydroxy-5-indolizidinone and subsequent reduction to (8R,8aR)-8-indolizidinol. |

The availability of these robust synthetic methods underscores the importance of chiral octahydroindolizines as versatile intermediates, enabling the synthesis of a wide range of complex and medicinally relevant molecules.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

(8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c1-2-6-9-7-3-5-8(9)4-1;/h8H,1-7H2;1H/t8-;/m1./s1 |

InChI Key |

KUJVXUKPCYBYFQ-DDWIOCJRSA-N |

Isomeric SMILES |

C1CCN2CCC[C@H]2C1.Cl |

Canonical SMILES |

C1CCN2CCCC2C1.Cl |

Origin of Product |

United States |

Stereochemical Foundations of R Octahydroindolizine Hydrochloride

Principles of Chirality and Enantioselectivity in Indolizine (B1195054) Systems

The octahydroindolizine (B79230) core, also known as indolizidine, is a fused heterocyclic system composed of a piperidine (B6355638) (six-membered) and a pyrrolidine (B122466) (five-membered) ring. The defining structural feature concerning its stereochemistry is the presence of a chiral center at the C-8a bridgehead carbon. This carbon atom is bonded to four different groups—three carbon pathways within the bicyclic framework and a hydrogen atom—rendering the entire scaffold asymmetric. Consequently, octahydroindolizine can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-octahydroindolizine and (S)-octahydroindolizine.

The presence of this inherent chirality makes the enantioselective synthesis of indolizine derivatives a significant objective in organic chemistry. rsc.org Enantioselectivity refers to the preferential formation of one enantiomer over the other in a chemical reaction. Accessing enantiomerically pure indolizines is crucial, as these scaffolds form the core of thousands of natural alkaloids, many of which exhibit important biological activities that are stereospecific. rsc.org The development of catalytic asymmetric methods to construct chiral indolizine derivatives is a key area of research, aiming to provide efficient access to these valuable compounds in an enantiopure form. rsc.orgrsc.org

Absolute Configuration and its Stereochemical Assignment for (R)-Octahydroindolizine

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. For (R)-Octahydroindolizine, the designation '(R)' specifies the configuration at the C-8a stereocenter. The IUPAC name for this specific enantiomer is (8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine. nih.gov

The assignment of this configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgyale.edu This system prioritizes the four substituents attached to the chiral center based on atomic number. libretexts.org

Assignment for (R)-Octahydroindolizine at C-8a:

Prioritize Substituents: The chiral carbon (C-8a) is attached to a hydrogen atom and three carbon atoms that are part of the ring system (C-1, C-5, and C-8). The hydrogen atom has the lowest atomic number and is assigned the lowest priority (4). libretexts.org The three carbon pathways are then ranked by tracing along the rings until a point of difference is found, with paths leading to the nitrogen atom having higher priority.

Orient the Molecule: The molecule is conceptually oriented so that the lowest-priority substituent (the hydrogen atom) points away from the viewer. thecarbondr.com

Determine Direction: The direction of the path from the highest priority substituent (1) to the second (2) and then to the third (3) is observed. For the (8aR) isomer, this path proceeds in a clockwise direction, corresponding to the 'R' designation (from the Latin rectus, meaning right). libretexts.orgthecarbondr.com

Experimentally, the absolute configuration of a chiral molecule is most definitively determined by X-ray crystallography of a single crystal. wikipedia.org Alternative techniques include chemical correlation to a compound of known stereochemistry or chiroptical methods such as optical rotatory dispersion (ORD) and vibrational circular dichroism (VCD). wikipedia.org It is important to note that the sign of optical rotation, such as in the synonym (R)-(-)-Octahydroindolizine, does not have a direct correlation with the R/S designation. nih.govyale.edu

Diastereomeric Relationships in Substituted Octahydroindolizines

When the octahydroindolizine skeleton is substituted at one or more of its carbon atoms, additional stereocenters are created. This gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and can exhibit distinct chemical and biological behavior.

For instance, if a hydroxyl group is introduced at the C-7 position of the octahydroindolizine ring, two stereocenters exist: C-8a and C-7. This results in a total of four possible stereoisomers (2²).

| Stereoisomer | Configuration | Relationship to (7R, 8aR) |

| Isomer 1 | (7R, 8aR) | - |

| Isomer 2 | (7S, 8aS) | Enantiomer |

| Isomer 3 | (7R, 8aS) | Diastereomer |

| Isomer 4 | (7S, 8aR) | Diastereomer |

Research has demonstrated the practical synthesis of such diastereomers. For example, a homo-chiral synthesis was developed to produce both (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol, which are diastereomers of each other. nih.govrsc.org

Modern synthetic methods offer remarkable control over diastereoselectivity. A diastereodivergent synthesis of fused indolizine derivatives using a synergistic copper/iridium catalytic system has been reported. rsc.org This strategy allows for the selective and predictable formation of any of the four possible stereoisomers by simply choosing the appropriate combination of chiral catalysts. rsc.org

Control of Relative and Absolute Stereochemistry in Octahydroindolizine Synthesis

Achieving stereochemical control—that is, governing both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters—is a central challenge in the synthesis of complex molecules like substituted octahydroindolizines. Chemists employ several key strategies to meet this challenge. numberanalytics.comresearchgate.net

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. thieme-connect.deyoutube.com The existing stereocenters in the starting material are incorporated into the final product, transferring the chirality. For instance, L-glutamic acid can be a precursor for synthesizing chiral indolizidine alkaloids. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral molecule that is attached to an achiral substrate to direct the stereochemistry of a subsequent reaction. numberanalytics.comyoutube.com After guiding the formation of the new stereocenter, the auxiliary is removed. The Evans acyl-oxazolidinones and SAMP/RAMP hydrazones are classic examples of auxiliaries that have been successfully used in the synthesis of various alkaloids. youtube.commarz-kreations.com

Asymmetric Catalysis: This powerful strategy uses a small amount of a chiral catalyst to create a chiral environment that favors the formation of one stereoisomer over another. numberanalytics.com This method is highly efficient and can often achieve excellent levels of stereoselectivity. rsc.org Diverse catalytic systems have been developed for indolizine synthesis, including organocatalysts (e.g., chiral phosphoric acids), chiral-at-metal complexes, and transition metal complexes with chiral ligands. rsc.orgnih.govacs.org

Enzymatic Resolution: This method employs enzymes as highly selective chiral catalysts to differentiate between the enantiomers in a racemic mixture. nih.gov Typically, the enzyme will react with only one enantiomer, allowing it to be separated from the unreacted enantiomer. A notable example is the kinetic resolution of a racemic octahydroindolizine alcohol on a large scale using the immobilized lipase (B570770) Novozym 435. nih.govrsc.org

The table below summarizes these strategies with examples relevant to the synthesis of chiral indolizidine frameworks.

| Synthetic Strategy | Description | Example Application | Key Findings |

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific stereoisomer. | Synergistic Cu/Ir-catalyzed asymmetric annulation to form fused indolizines. rsc.org | High yields with excellent diastereo- and enantioselectivity (e.g., >95% ee, >20:1 dr). rsc.org |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, enabling separation. | Novozym 435-mediated kinetic resolution of a racemic octahydroindolizine alcohol. nih.govrsc.org | Successful resolution on up to 100-gram scale, providing access to both enantiopure alcohol and acetate. nih.govrsc.org |

| Chiral Pool Synthesis | A naturally occurring chiral molecule is used as the starting material. | Synthesis of indolizidine alkaloids from chiral precursors like L-xylose. nih.gov | The inherent stereochemistry of the starting material is transferred to the final alkaloid structure. nih.gov |

| Chiral Auxiliary Control | A removable chiral group directs a stereoselective reaction. | Asymmetric synthesis of amines using SAMP/RAMP-hydrazones for subsequent cyclization into indolizidines. marz-kreations.com | Highly stereoselective 1,2-addition to the C=N double bond of the hydrazone, effectively setting the stereocenter for the alkaloid side-chain. marz-kreations.com |

Through these sophisticated synthetic strategies, chemists can precisely control the three-dimensional architecture of octahydroindolizine derivatives, enabling the synthesis of specific stereoisomers for further study and application.

Advanced Synthetic Methodologies for R Octahydroindolizine and Its Hydrochloride Salt

Enantioselective Synthesis Strategies

The construction of the chiral octahydroindolizine (B79230) framework with a specific stereochemistry, particularly the (R)-configuration at the bridgehead carbon, relies on several sophisticated asymmetric synthesis strategies. These methods are designed to introduce and control the desired chirality throughout the synthetic sequence, leading to the target molecule in high enantiomeric purity.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net This strategy leverages the inherent chirality of these molecules to build complex chiral targets. For the synthesis of (R)-octahydroindolizine, amino acids such as L-glutamic acid and L-pyroglutamic acid serve as excellent chiral precursors.

A common approach involves the conversion of L-glutamic acid to L-pyroglutamic acid through thermal cyclodehydration. researchgate.net The resulting chiral lactam is a versatile intermediate that can be further elaborated. For instance, the pyroglutamic acid derivative can be transformed into a key aldehyde intermediate. Subsequent diastereoselective allylation and a series of cyclization and reduction steps can then furnish the desired polyhydroxylated indolizidine structures. researchgate.net This strategy effectively translates the stereocenter of the starting amino acid to the final bicyclic product.

The use of L-glutamic acid to synthesize benzoquinolizidinone systems in both enantiomeric forms has also been demonstrated, showcasing the versatility of this chiral starting material. The key chiral arylethylglutarimide intermediate is synthesized from dibenzylamino-glutamate and homoveratrylamine. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. nih.gov After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. nih.gov This methodology has been effectively applied to the synthesis of indolizidine alkaloids.

One notable example involves the use of a tricyclic N-acyl-N,O-acetal that incorporates (S)-2-(1-aminoethyl)phenol as a chiral auxiliary. nih.gov This chiral auxiliary directs the TiCl4-mediated allylation of the corresponding lactam to produce a (5S)-allylpyrrolidinone with high diastereoselectivity. nih.govacs.org This key intermediate, with its newly installed stereocenter, serves as a precursor for the asymmetric synthesis of various dendrobatid alkaloids, including (-)-indolizidines. nih.gov The effectiveness of the aminophenol-derived auxiliary is attributed to the fact that phenoxide ions are better leaving groups than alkoxides, leading to higher reactivity and selectivity. acs.org

The general principle of using chiral auxiliaries, such as the well-established Evans oxazolidinones, involves covalently attaching the auxiliary to an achiral substrate. researchgate.net The steric bulk of the auxiliary then guides the approach of reagents, leading to a highly diastereoselective transformation. researchgate.netresearchgate.net Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product. researchgate.net

Asymmetric Catalysis in Indolizine (B1195054) Construction

Asymmetric catalysis offers a powerful and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. Various catalytic systems, including organocatalysts, metal complexes, and enzymes, have been successfully employed in the synthesis of the octahydroindolizine core.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a significant tool in asymmetric synthesis. For the construction of the octahydroindolizine skeleton, an enantioselective organocatalytic one-pot synthesis has been developed starting from glycine (B1666218) esters. acs.org This method combines several organocatalytic reactions to build the pyrrolidine (B122466), hexahydropyrrolizine, and ultimately the octahydroindolizine core structures with high enantioselectivity. acs.org The process involves an intramolecular reductive amination of a key adduct, followed by acetal (B89532) hydrolysis and a second reductive amination to furnish the octahydroindolizine core in good yield without loss of enantiomeric purity. acs.org

Proline and its derivatives are prominent organocatalysts that have been widely used in various asymmetric transformations, including aldol (B89426) and Mannich reactions, which can be key steps in the construction of heterocyclic systems. nih.govnih.gov

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of complex molecules. Rhodium-catalyzed hydroformylation has proven to be a particularly effective method for constructing the indolizidine nucleus. This reaction involves the addition of a formyl group and a hydrogen atom across a double bond.

In the context of indolizidine synthesis, N-allylpyrroles derived from optically pure α-amino acids can undergo a stereocontrolled rhodium-catalyzed hydroformylation. The resulting pyrrolylbutanals then cyclize and are subsequently hydrogenated to form the indolizidine skeleton. A key advantage of this method is the complete transfer of stereochemical integrity from the starting amino acid to the final product.

| Catalyst System | Substrate | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Rh(I) complex | N-allylpyrrole | Indolizidine | High | High |

Table 1: Representative Data for Rhodium-Catalyzed Hydroformylation in Indolizidine Synthesis.

Enzymatic resolution is a powerful method for separating enantiomers from a racemic mixture. This technique utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

A notable application of this method in the synthesis of (R)-octahydroindolizine derivatives involves the kinetic resolution of a racemic octahydroindolizine alcohol. The enzyme Novozym 435, a lipase (B570770) from Candida antarctica, is used to selectively acylate one of the enantiomers. researchgate.netrsc.org This process has been successfully scaled up to produce multigram quantities of the desired homo-chiral alcohol. researchgate.net The resolved alcohol can then be further transformed into other valuable chiral building blocks, such as the corresponding amine. researchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) of Recovered Alcohol |

| Novozym 435 | Racemic octahydroindolizine alcohol | (S)-acetate and (R)-alcohol | >99% |

Table 2: Enzymatic Resolution of Racemic Octahydroindolizine Alcohol.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) represents a powerful and practical method for the enantioselective reduction of prochiral ketones and imines, utilizing readily available hydrogen donors like formic acid or isopropanol (B130326) instead of gaseous hydrogen. ajchem-b.comdicp.ac.cn This technique is highly valued for its operational simplicity and compatibility with a wide range of functional groups. dicp.ac.cn In the context of synthesizing chiral indolizidines, the closely related method of direct asymmetric hydrogenation of cyclic precursors has proven highly effective.

A notable strategy involves the Iridium-catalyzed asymmetric hydrogenation of cyclic pyridinium (B92312) salts to construct the chiral indolizidine framework. nih.govacs.org This approach utilizes a catalyst system comprising [Ir(cod)Cl]₂ and a chiral phosphine (B1218219) ligand, such as (R)-DM-SegPhos, to reduce substituted 2-(2-acylphenyl)pyridines that have been cyclized into pyridinium salts. acs.org The reaction proceeds with exceptional diastereoselectivity, affording the desired chiral 7,8-benzoindolizidines with a diastereomeric ratio often exceeding 20:1. nih.govacs.org While enantioselectivity is typically moderate, it can be significantly enhanced through recrystallization. acs.org This method highlights the power of using chiral transition metal catalysts to set multiple stereocenters in a single, highly diastereoselective step. nih.gov

| Catalyst System | Substrate Type | Key Outcome | Reference |

| [Ir(cod)Cl]₂ / (R)-DM-SegPhos | Cyclic Pyridinium Salts | High Diastereoselectivity (>20:1 dr) | nih.gov, acs.org |

| Rhodium / Chiral Primary Amine | Pyridinium Salts | High Enantio- and Diastereoselectivity (for Piperidines) | dicp.ac.cn |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is fundamental to creating complex molecules with multiple stereocenters, where the reaction outcome preferentially yields one diastereomer over others. numberanalytics.com This control can be achieved through various means, including the influence of chiral catalysts, reagents, or the substrate itself.

In substrate-controlled reactions, the stereochemical information is embedded within the starting material, directing the formation of new stereocenters relative to the existing ones. youtube.com This strategy is particularly effective as it leverages a readily available chiral pool molecule to guide the entire synthetic sequence.

A prominent example in the synthesis of the octahydroindolizine core is the use of commercially available (S)-epichlorohydrin. organic-chemistry.org In this pathway, the defined stereocenter of (S)-epichlorohydrin dictates the absolute configuration of the subsequent intermediates and, ultimately, the final bicyclic product. The initial chiral epoxide is converted into a key piperidine (B6355638) intermediate, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol. organic-chemistry.org The stereocenters at positions 3 and 6 of this piperidine are directly derived from the stereochemistry of the starting (S)-epichlorohydrin. The subsequent cyclization of this intermediate is therefore guided by its inherent chirality, leading to the formation of the (6R,8aS)-octahydroindolizin-6-ol with high diastereoselectivity. This approach demonstrates how chirality from a simple, inexpensive starting material can be effectively transferred through multiple steps to construct a complex chiral architecture.

Dehydrative annulation is a powerful cyclization method that forms a ring through the formal elimination of a water molecule. A successful strategy for constructing the octahydroindolizine framework employs an intramolecular ring closure under Mitsunobu-type reaction conditions. acs.orgresearchgate.net This approach was developed for the diastereoselective synthesis of (6R,8aS)-octahydroindolizin-6-ol, a precursor for various biologically active molecules. organic-chemistry.org

The synthesis begins with the chiral building block (S)-epichlorohydrin, which is elaborated into the crucial precursor, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol. organic-chemistry.org This intermediate possesses two hydroxyl groups, one primary and one secondary. The key dehydrative annulation step is achieved by treating this diol under Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diisopropyl azodicarboxylate). This effects an intramolecular cyclization where the primary hydroxyl group displaces the activated secondary hydroxyl group, closing the second ring and forming the octahydroindolizine core in a highly stereocontrolled manner. acs.orgorganic-chemistry.org This methodology provides a robust route to optically pure octahydroindolizine derivatives. ajchem-b.com

Multi-Component and Domino Reaction Sequences

Multi-component and domino (or cascade) reactions offer significant advantages in synthetic efficiency by combining multiple bond-forming events into a single operation without isolating intermediates. This reduces waste, saves time, and can lead to the rapid assembly of complex molecular scaffolds.

Another advanced one-pot strategy involves the catalytic enantioselective reductive alkynylation of amides. nih.gov This method uses a sophisticated Ir/Cu/N-PINAP catalyst system for the key bond-forming step, which is then combined with subsequent palladium-catalyzed tandem reactions to complete the synthesis of the indolizidine alkaloid core. nih.govwikipedia.org These methodologies exemplify the state-of-the-art in creating complex heterocyclic systems with high levels of efficiency and stereocontrol. wikipedia.org

| Methodology | Starting Material | Key Features | Overall Yield | Reference |

| Organocatalytic Cascade | Glycine Ester | Enantioselective, One-Pot, Multiple Organocatalytic Reactions | 48% | nih.gov |

| Reductive Alkynylation/Tandem Cyclization | Amide and Alkyne | Ir/Cu/Pd Catalysis, One-Pot | N/A | nih.gov |

While a direct sequence of cross-metathesis followed by reductive cyclization is a plausible strategy, a more commonly documented and powerful variation for forming saturated heterocycles is Ring-Closing Metathesis (RCM) followed by hydrogenation . organic-chemistry.org This two-step sequence is a cornerstone of modern synthesis for accessing cyclic and bicyclic systems. wikipedia.org

The general approach begins with the synthesis of a diene precursor, which can often be assembled using olefin cross-metathesis. This diene, possessing two terminal alkene functionalities appropriately positioned on the nitrogen-containing backbone, is then subjected to RCM. organic-chemistry.org This key step utilizes a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a new carbon-carbon double bond, closing the second ring of the indolizidine system and generating an unsaturated bicyclic intermediate (a dehydro-octahydroindolizine). organic-chemistry.orgorgsyn.org The driving force for this reaction is often the entropically favorable release of volatile ethylene (B1197577) gas. wikipedia.org Following the successful RCM cyclization, the resulting olefin is reduced. This is typically achieved through standard hydrogenation methods, such as using hydrogen gas with a palladium or platinum catalyst, to yield the final saturated (R)-Octahydroindolizine framework. This sequential approach offers a flexible and convergent route to the target molecule.

Ring-Closure and Cyclization Strategies

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful and direct approach to the octahydroindolizine framework by forming one of the rings from a single, appropriately functionalized acyclic or monocyclic precursor. This strategy leverages the proximity of reactive functional groups within the same molecule to facilitate ring closure.

One effective metal-free method involves the intramolecular amination of allylic alcohols. organic-chemistry.org In this approach, an aqueous solution of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, catalyzes the cyclization, providing access to the core structure in high yields. organic-chemistry.org Another strategy employs the cycloisomerization of specifically designed alkynyl imines. This transformation can be promoted by copper catalysts, which mediate the cyclization to form the fused heterocyclic system. organic-chemistry.org

More complex cascade reactions have also been developed. For instance, the reaction of pyrrole-2-carbaldehydes with 4-halogenated acetoacetic esters initiates a cascade process involving SN2 substitution, condensation, and tautomerization to yield substituted indolizine structures. nih.gov Additionally, the treatment of chiral aziridine-2-methanols with phosgene (B1210022) can induce an intramolecular cyclization. This reaction proceeds through the regioselective ring-opening of the aziridine (B145994) by a chloride ion, leading to the formation of a new heterocyclic ring. bioorg.org In a different approach, the core indolizidine structure can be assembled from a precursor derived from a 1,3-dipolar cycloaddition, which is then subjected to a sequence involving methanolysis, intramolecular alkylation of the nitrogen atom, and subsequent hydrogenolysis to yield the final bicyclic system. nih.gov

Table 1: Selected Intramolecular Cyclization Methods for Indolizine Synthesis

| Method | Catalyst/Reagent | Precursor Type | Key Transformation | Ref. |

|---|---|---|---|---|

| Intramolecular Amination | HCl or p-toluenesulfonic acid | Allylic Alcohols | Acid-catalyzed cyclization | organic-chemistry.org |

| Cycloisomerization | Copper (Cu) catalyst | Alkynyl Imines | Metal-mediated cycloisomerization | organic-chemistry.org |

| Cascade Reaction | Base/Acid | Pyrrole-2-carbaldehydes | SN2 substitution/condensation | nih.gov |

| Intramolecular Cyclization | Phosgene | Aziridine-2-methanols | Ring-opening and cyclization | bioorg.org |

| Intramolecular Alkylation | CBr₄/PPh₃ | Lactone-containing nitrone adduct | N-alkylation post-methanolysis | nih.gov |

Aza-Robinson Annulation for Fused Bicyclic Amides

The Robinson annulation is a classic ring-forming reaction, and its nitrogen-containing variant, the aza-Robinson annulation, has been adapted for the synthesis of fused bicyclic amides, which are valuable precursors to indolizidine alkaloids. nih.govwikipedia.org This strategy provides a direct route to densely functionalized bicyclic structures that can be further converted to the desired octahydroindolizine core. nih.gov

The process is typically a two-step protocol. acs.org The first step is an aza-Michael conjugate addition of a cyclic imide, such as succinimide, to a vinyl ketone like methyl vinyl ketone (MVK). acs.org This addition is often catalyzed by a base, for example, a catalytic amount of sodium ethoxide (NaOEt) in a solvent mixture like ethanol/ethyl acetate, which can afford the adduct in high yield. acs.org

The second key step is an intramolecular aldol-type condensation of the intermediate adduct. nih.gov This cyclization is promoted by a strong acid, such as trifluoromethanesulfonic acid (TfOH), which facilitates the reaction between a ketone-derived enol moiety and one of the imide carbonyls to form the fused bicyclic amide. nih.govacs.org This annulation strategy is notable for its ability to rapidly construct the core bicyclic structure found in many izidine alkaloids from simple starting materials. nih.gov The potential of this method has been demonstrated through the conversion of these bicyclic amide precursors into alkaloids like (±)-coniceine and quinolizidine. nih.govresearchgate.net

Table 2: Key Steps in the Aza-Robinson Annulation for Fused Bicyclic Amides

| Step | Reaction Type | Reagents/Catalysts | Substrates | Product | Yield | Ref. |

|---|---|---|---|---|---|---|

| 1 | Aza-Michael Addition | NaOEt (cat.) | Succinimide, Methyl Vinyl Ketone | Michael Adduct | 90% | acs.org |

| 2 | Intramolecular Aldol Condensation | Trifluoromethanesulfonic Acid (TfOH) | Michael Adduct | Fused Bicyclic Amide | N/A | nih.govacs.org |

Hydrogenation of Indolizine Precursors

The final step in many synthetic routes to (R)-Octahydroindolizine is the complete saturation of an aromatic indolizine or a partially saturated precursor. Catalytic hydrogenation is the premier method for this transformation, offering a direct route to the octahydroindolizine scaffold. The choice of catalyst is crucial for achieving high efficiency and, most importantly, for controlling the stereochemistry of the newly formed chiral centers.

Highly effective methodologies have been developed using ruthenium N-heterocyclic carbene (Ru-NHC) complexes as catalysts for the enantioselective hydrogenation of protected indole (B1671886) precursors. researchgate.net This approach allows for the synthesis of enantioenriched octahydroindoles and related structures. researchgate.net These advanced catalytic systems can operate as either homogeneous or heterogeneous catalysts and are capable of facilitating hydrogenation cascades, enabling one-pot syntheses of saturated bicyclic azacycles from simpler starting materials. researchgate.net

A significant advantage of these modern catalytic systems is their high chemoselectivity. They can reduce the heterocyclic ring system without affecting other sensitive functional groups that are typically susceptible to reduction under classical hydrogenation conditions, such as halogens or benzyl (B1604629) groups, and without reducing other arene rings or olefinic double bonds. researchgate.net This orthogonal reactivity enhances the toolkit available for complex molecule synthesis and has been applied to the one-pot synthesis of bioactive agents. researchgate.net

Table 3: Catalytic System for Hydrogenation of Indole Precursors

| Catalyst System | Precursor Type | Key Features | Application | Ref. |

|---|---|---|---|---|

| Ruthenium N-heterocyclic carbene (Ru-NHC) complex | Protected Indoles | Homogeneous or heterogeneous, High enantioselectivity, High chemoselectivity | One-pot synthesis of octahydroindoles | researchgate.net |

Synthetic Transformations and Derivatization of the Octahydroindolizine Scaffold

Functionalization of the Octahydroindolizine (B79230) Core

The functionalization of the octahydroindolizine core involves the introduction of various chemical groups to alter its properties and to serve as handles for further derivatization. Photoredox catalysis has recently emerged as a powerful technique for the direct functionalization of saturated heterocyclic systems. princeton.edu This method allows for the direct arylation, alkylation, fluorination, methylation, trifluoromethylation, or amination of heterocyclic substrates that possess a suitable handle like a bromide or carboxylic acid. princeton.edu

Enzymatic reactions also play a crucial role in the functionalization of this scaffold. For instance, a homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol has been achieved. nih.gov This process utilizes a kinetic resolution mediated by the immobilized enzyme Novozym 435, demonstrating the utility of biocatalysis in creating specific, functionalized derivatives on a large scale. nih.govrsc.org

Derivatization is also frequently employed to enhance analytical detection. While not a direct functionalization of the core for synthetic purposes, the techniques are relevant. For example, hydroxyl groups can be targeted with reagents like p-toluene sulfonyl isocyanate (PTSI) to improve ionization in mass spectrometry. nih.gov Similarly, amine groups can be reacted with reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form stable, UV-active derivatives for HPLC analysis. researchgate.net These strategies underscore the chemical reactivity of functional groups that can be present on the octahydroindolizine scaffold.

Regioselective Modifications and Substitutions

Regioselectivity—the control over the position of chemical modification—is critical in the synthesis of complex molecules. In the chemistry of the parent aromatic system, indolizine (B1195054), electrophilic substitution such as diazo coupling typically occurs at position 3. jbclinpharm.org If this position is blocked, the reaction proceeds at position 1. jbclinpharm.org While the saturated octahydroindolizine system does not undergo electrophilic substitution in the same manner, the principles of controlling reactivity at specific sites remain paramount.

A prime example of regioselectivity is the enantioselective synthesis of specific indolizidine alkaloids. The synthesis of (–)-indolizidine 239AB, which is (3R,5S,8aR)–3–butyl–5– (3–hydroxypropyl)–octahydroindolizine, showcases precise control over the introduction of substituents at the C3 and C5 positions. jbclinpharm.org

Catalytic methods have been developed for highly regioselective reactions. A rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction enables the synthesis of 3-allylindolizines with high regio- and enantioselectivity. organic-chemistry.org Similarly, copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes provides a direct route to indolizines substituted at specific positions. organic-chemistry.org

The following table summarizes selected regioselective functionalizations on the broader indolizine scaffold, illustrating the types of control that can be achieved.

| Precursor(s) | Reagent/Catalyst | Product | Yield | Reference |

| Propargylic pyridines, Aroyl chlorides | Pd-catalyst | Substituted Indolizines | Very Good | organic-chemistry.org |

| 2-Alkylazaarenes, Propargylic alcohols | Samarium-catalyst | Substituted Indolizines | - | organic-chemistry.org |

| Pyridine (B92270), α-Substituted allenoates | Iron-catalyst | Functionalized Indolizines | Good | organic-chemistry.org |

Formation of Complex Octahydroindolizine-Based Scaffolds

The octahydroindolizine core is a valuable building block for constructing more complex, polycyclic molecular architectures, including those found in natural products. researchgate.netwhiterose.ac.uk A modular synthetic approach allows for the rapid assembly of diverse and complex scaffolds from simple, commercially available starting materials. whiterose.ac.uk

One powerful strategy involves the enantioselective dearomative cyclization cascade of tryptamine (B22526) or tryptophol (B1683683) derivatives to construct the tetracyclic core of akuammiline (B1256633) alkaloids. whiterose.ac.uk This method uses a silver(I) catalyst to create complex polycyclic scaffolds in high yield and enantiomeric excess from simple indole (B1671886) precursors in just three steps. whiterose.ac.uk

Another approach focuses on fusing additional rings onto the indolizine framework. Research has led to the synthesis of the core structure of rosettacin (B1262365), a benz jbclinpharm.orgwhiterose.ac.ukindolizino[1,2-b]quinolin-11(13H)-one. mdpi.com The key steps in this synthesis involve the thermal cyclization of a 2-alkynylbenzaldehyde oxime to an isoquinoline (B145761) N-oxide, followed by a Reissert–Henze-type reaction to form an isoquinolone precursor. mdpi.com This precursor is then elaborated to complete the fused polycyclic system. mdpi.com The versatility of this method has been demonstrated by its application to the synthesis of related structures like 22-hydroxyacuminatin. mdpi.com

The development of polyfunctional scaffolds based on a fluorescent indolizine core, derivatized with orthogonal groups like amines, esters, and alkynes, has also been described. nih.gov These scaffolds serve as versatile tools for applications in chemical biology, such as creating drug-biotin conjugates for affinity chromatography. nih.gov

Reaction Mechanisms and Pathways in Octahydroindolizine Synthesis

The synthesis of the octahydroindolizine ring system and its derivatives proceeds through several key mechanistic pathways. The major approaches to constructing the core indolizine structure are generally classified as Tschitschibabin-type reactions, 1,3-dipolar cycloadditions, and 1,5-dipolar cycloadditions. jbclinpharm.orgnih.gov

A common and powerful strategy is the 1,3-dipolar cycloaddition between a pyridinium (B92312) ylide and a dipolarophile. This method is a cornerstone of indolizine synthesis. The reaction of a pyridine with a compound containing an activated methylene (B1212753) group (like a α-halocarbonyl compound) in the presence of a base generates a pyridinium ylide in situ. This ylide then undergoes a cycloaddition with an alkene or alkyne, followed by an oxidation or elimination step to yield the aromatic indolizine ring.

Cyclization reactions are also central to forming the scaffold. Acyl iminium ion intermediates are key in certain synthetic routes. For example, trifluoromethylated indolizidine derivatives can be synthesized via acyl iminium ions that are derived from the ring-chain tautomerism of specific keto-amides. jbclinpharm.org

More recent methods have employed transition metal catalysis to forge the bicyclic structure through novel mechanisms. A palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides proceeds via a 5-endo-dig cyclization that is initiated by an acylpalladium species formed in situ. organic-chemistry.org Another example is the samarium-catalyzed C(sp3)-H bond activation, which enables the synthesis of indolizines from 2-alkylazaarenes and propargylic alcohols under mild conditions. organic-chemistry.org

The synthesis of the complex scaffold rosettacin relies on a thermal cyclization of a 2-alkynylbenzaldehyde oxime to form an isoquinoline N-oxide intermediate. mdpi.com This is followed by a Reissert–Henze-type reaction, which involves the reaction of the N-oxide with an acylating agent (like acetic anhydride) to produce an isoquinolone, a key precursor for the final ring-closing step. mdpi.com

The table below details the mechanistic steps for a selected synthetic pathway.

| Starting Materials | Key Intermediate(s) | Reaction Type | Final Product | Reference |

| 2-alkynylbenzaldehyde oxime | Isoquinoline N-oxide, Isoquinolone | Thermal Cyclization, Reissert–Henze Reaction | Rosettacin | mdpi.com |

| Tryptamine/Tryptophol derivatives, Ynones | - | Silver(I)-catalyzed dearomative cyclization cascade | Polycyclic Akuammiline Scaffolds | whiterose.ac.uk |

| 2-Alkylazaarenes, Terminal alkenes | - | Copper-catalyzed oxidative coupling-annulation | Substituted Indolizines | organic-chemistry.org |

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Characterization (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-Octahydroindolizine hydrochloride. While NMR in a standard achiral solvent cannot differentiate between enantiomers, it confirms the connectivity of the carbon skeleton and the hydrogen environments.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. For the octahydroindolizine (B79230) ring system, the spectrum consists of a complex series of multiplets in the aliphatic region. Upon formation of the hydrochloride salt, the protons on the carbons adjacent to the protonated nitrogen (α-protons at C-3, C-5, and C-8a) experience deshielding and shift downfield due to the inductive effect of the positive charge on the ammonium (B1175870) ion.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For the parent indolizidine (racemic mixture), six distinct signals are expected due to the molecule's symmetry. psu.edu The chemical shifts are characteristic of a saturated heterocyclic amine. The formation of the hydrochloride salt significantly impacts the chemical shifts of the carbons alpha to the nitrogen. The positive charge on the nitrogen atom causes a notable downfield shift for C-3, C-5, and C-8a.

Enantiomers like the (R) and (S) forms of octahydroindolizine will produce identical NMR spectra in achiral solvents. To determine enantiomeric purity via NMR, a chiral derivatizing agent or a chiral solvating agent must be used to induce diastereomeric environments, which would result in separate signals for each enantiomer.

Table 1: Representative ¹³C NMR Chemical Shift Data (Data based on the free base indolizidine in CDCl₃, with expected shifts for the hydrochloride salt)

| Carbon Atom | Free Base (Indolizidine) δ (ppm) | Expected Shift for Hydrochloride Salt |

| C-1 | 25.9 | Minor Change |

| C-2 | 24.8 | Minor Change |

| C-3 | 54.1 | Downfield Shift |

| C-5 | 56.4 | Downfield Shift |

| C-6 | 20.9 | Minor Change |

| C-7 | 31.0 | Minor Change |

| C-8 | 31.0 | Minor Change |

| C-8a | 64.9 | Downfield Shift |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to its aliphatic amine salt structure.

The most characteristic feature of the hydrochloride salt is the presence of the ammonium ion (R₃N-H⁺). This gives rise to a very broad and strong absorption band in the region of 3000-2200 cm⁻¹, which corresponds to the N-H⁺ stretching vibration. This band often overlaps with the C-H stretching vibrations. Another key indicator is the ammonium bending vibration, which typically appears around 1600-1500 cm⁻¹. The spectrum also displays characteristic C-H stretching vibrations for the methylene (B1212753) (CH₂) groups just below 3000 cm⁻¹ and C-H bending (scissoring) vibrations around 1470-1450 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Region (cm⁻¹) | Intensity |

| N-H⁺ Stretch | Ammonium Salt | 3000 - 2200 | Strong, Broad |

| C-H Stretch | Alkane (CH₂) | 2950 - 2850 | Medium to Strong |

| N-H⁺ Bend | Ammonium Salt | 1600 - 1500 | Medium, Broad |

| C-H Bend | Alkane (CH₂) | 1470 - 1450 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).

For this compound, analysis is typically performed in positive-ion mode, where the detected species is the protonated molecule, [(R)-C₈H₁₅N + H]⁺. The high-resolution measurement allows for the calculation of a unique elemental formula, distinguishing it from other molecules that may have the same nominal mass. This provides definitive confirmation of the compound's molecular formula.

Table 3: Molecular Formula and Mass Data

| Compound Form | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| (R)-Octahydroindolizine (Free Base) | C₈H₁₅N | 125.12045 |

| (R)-Octahydroindolizine (Protonated Cation) | [C₈H₁₆N]⁺ | 126.12828 |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the benchmark method for determining both the chemical purity and the enantiomeric purity (enantiomeric excess, ee) of this compound.

To assess enantiomeric excess, a specialized chiral stationary phase (CSP) is used. A CSP is a column packing material that is itself chiral and can form transient, diastereomeric complexes with the enantiomers of the analyte. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess is calculated by comparing the integrated areas of the peaks corresponding to the (R) and (S) enantiomers. For a sample of pure (R)-Octahydroindolizine, only one peak should be observed under optimal conditions. The method can also simultaneously detect and quantify any chemical impurities present.

Table 4: Representative HPLC Conditions for Enantiomeric Purity Analysis

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based CSP) |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with an amine additive (e.g., diethylamine) to improve peak shape. |

| Detection | UV Detector or Mass Spectrometer (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Controlled, often ambient (e.g., 25 °C) |

Optical Rotation Measurements for Chiral Purity

Optical rotation is a physical property inherent to chiral substances and is used to confirm the stereochemical identity and enantiomeric purity of the bulk material. wikipedia.org A solution of a chiral compound will rotate the plane of plane-polarized light. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter.

The specific rotation, [α], is a standardized value for a chiral compound, measured under specific conditions of temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent. wikipedia.org For (R)-Octahydroindolizine, the nomenclature (R)-(-)-Octahydroindolizine indicates that it is levorotatory, meaning it rotates plane-polarized light in a counter-clockwise direction, resulting in a negative specific rotation value. nih.gov By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess of the bulk sample can be confirmed. wikipedia.org

Table 5: Optical Rotation Properties

| Property | Description |

| Chiral Center | C-8a |

| Configuration | (R) |

| Expected Sign of Rotation | Negative (-) / Levorotatory |

| Measurement Principle | The rotation of plane-polarized light by a solution of the compound. |

| Application | Confirms the identity of the enantiomer and allows for the calculation of enantiomeric purity of the bulk sample. |

Computational Chemistry and Theoretical Modeling of R Octahydroindolizine Systems

Quantum Chemical Calculations for Conformational Analysis

The conformational flexibility of the bicyclic indolizidine skeleton is a critical determinant of its biological activity and chemical reactivity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for exploring the potential energy surface and identifying stable conformers of octahydroindolizine (B79230) systems.

Researchers employ these calculations to determine the geometries and relative energies of various possible conformations, such as the cis and trans fused ring systems that can arise from the inversion of the bridgehead nitrogen. rsc.org An initial conformational search is often performed using computationally less expensive methods like molecular mechanics, followed by geometry optimization of the located minima using a higher level of theory, such as DFT with basis sets like B3LYP/6-31G**. rsc.orgbrieflands.com To better simulate physiological conditions, solvation effects are often incorporated using implicit models like the Polarizable Continuum Model (PCM).

For instance, a detailed study on the related indolizidine alkaloid (−)-235B′ utilized extensive first-principles electronic structure calculations to determine the stable molecular conformations and their relative free energies in the gas phase, chloroform, and aqueous solution. nih.gov The calculations revealed that one specific conformation, (−)-235B′-A, was consistently the most stable in all environments, with other conformers being significantly higher in free energy. nih.gov This type of analysis provides a robust prediction of the dominant structure of the molecule in solution.

Such studies have also highlighted the importance of electrostatic interactions in determining conformational preferences, especially in substituted or charged analogues. In a sulfonium-ion analogue of the indolizidine alkaloid castanospermine (B190763), a conformational preference for placing hydroxyl groups in sterically hindered axial positions was observed. acs.org This was attributed to the stabilizing electrostatic interactions between the oxygen atoms and the positively charged sulfonium (B1226848) center, a factor that outweighs steric hindrance. acs.org

Table 1: Relative Free Energies of Indolizidine (−)-235B′ Conformers This table illustrates how computational methods can quantify the relative stability of different molecular conformations in various environments. Data derived from a first-principles electronic structure calculation study. nih.gov

| Conformer | Relative Free Energy in Gas Phase (kcal/mol) | Relative Free Energy in Chloroform (kcal/mol) | Relative Free Energy in Aqueous Solution (kcal/mol) |

| (−)-235B′-A | 0.0 | 0.0 | 0.0 |

| (−)-235B′-B | 6.3 | 6.9 | 6.4 |

| (−)-235B′-C | 11.9 | 12.0 | 11.4 |

Note: Energies are relative to the most stable conformer, (−)-235B′-A.

Molecular Dynamics Simulations of Octahydroindolizine Derivatives

While quantum chemical calculations provide a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding interactions in a simulated physiological environment. nih.govimpactfactor.org

MD simulations have been effectively used to study the interaction of indolizidine alkaloids with biological targets. In a study investigating potential inhibitors for SARS-CoV-2, molecular dynamics was used to analyze the binding of castanospermine, an octahydroindolizine derivative, to the spike glycoprotein (B1211001). nih.gov The simulation, run over nanoseconds, revealed stable hydrogen bonding and hydrophobic interactions between the alkaloid and key amino acid residues of the protein, suggesting a stable binding mode. nih.gov Similarly, MD simulations of octahydroindolizine alkaloids from Dendrobium crepidatum were used to explore their binding stability with alcohol dehydrogenase. impactfactor.org

The stability of the ligand-protein complex during an MD simulation is often assessed by analyzing several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the structural stability of the complex over time.

Radius of Gyration (Rg): Indicates the compactness of the protein structure.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to the solvent, providing insights into conformational changes. impactfactor.org

Root Mean Square Fluctuation (RMSF): Highlights the flexibility of individual residues within the protein. impactfactor.org

Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the free energy of binding between a ligand and a protein, providing a quantitative estimate of binding affinity. researchgate.netescholarship.org

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations This table outlines common metrics used in MD simulations to evaluate the stability and dynamics of a ligand-protein complex, such as an octahydroindolizine derivative bound to an enzyme. impactfactor.org

| Parameter | Description |

| RMSD | Assesses the overall structural stability of the complex. |

| RMSF | Identifies flexible regions of the protein upon ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand system. |

| Solvent Accessible Surface Area (SASA) | Quantifies changes in the exposed surface area of the complex. |

| Hydrogen Bonds | Tracks the number and duration of hydrogen bonds, crucial for binding specificity. |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those for the synthesis of the octahydroindolizine core. By modeling the reaction pathway, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed understanding of reaction feasibility and selectivity. chinesechemsoc.org

DFT calculations are frequently used to map the Gibbs free energy profile of a proposed reaction mechanism. chinesechemsoc.org For example, the mechanism of a higher-order [8+2] cycloaddition of indolizines was investigated computationally. acs.org The analysis revealed that the reaction proceeds through a 1,4-conjugate addition followed by cyclization. By calculating the energy barriers for different pathways (e.g., endo vs. exo), the model correctly predicted the experimentally observed diastereoselectivity, explaining that the favored endo pathway had an activation barrier approximately 7 kcal/mol lower than the disfavored exo pathway. acs.org

Computational studies have also been used to understand the regioselectivity in reactions forming indolizidine frameworks. In a photoredox-catalyzed reaction to form benzoindolizidinones, DFT calculations showed that the cyclization step could proceed via either a 5-exo-trig or a 6-endo-trig pathway. chinesechemsoc.org The calculations correctly predicted that the formation of a more stable tertiary radical via the 6-endo cyclization was energetically favored over the formation of a primary radical from the 5-exo pathway, explaining the observed product distribution. chinesechemsoc.org These mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic strategies. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This application is particularly valuable for the structural elucidation of complex natural products like indolizidine alkaloids, where overlapping signals and complex coupling patterns can make spectral assignment challenging. nih.govresearchgate.net

The standard approach involves optimizing the geometry of a proposed structure using DFT and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A study on indolizidine (−)-235B′ demonstrated the power of this approach. nih.gov The ¹H and ¹³C NMR chemical shifts were calculated for the lowest-energy conformer. The excellent agreement between the calculated and experimental values not only confirmed the structural assignment but also helped to unambiguously assign specific protons in the experimental spectrum. nih.gov Notably, the calculations revealed a large difference in the chemical shifts of two geminal protons on the C3 carbon (predicted at 3.24 and 2.03 ppm), an insight that greatly aids in the interpretation of the experimental ¹H NMR spectrum. nih.gov This predictive capability is a powerful tool for distinguishing between potential isomers and confirming relative configurations. nih.gov

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for Indolizidine (−)-235B′ This table demonstrates the accuracy of DFT calculations in predicting NMR spectroscopic parameters, a crucial tool for structural verification. Data derived from a study on indolizidine (−)-235B′. nih.gov

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C2 | 34.0 | 33.7 | 0.3 |

| C3 | 27.2 | 26.6 | 0.6 |

| C5 | 57.0 | 56.5 | 0.5 |

| C6 | 20.3 | 20.0 | 0.3 |

| C7 | 29.5 | 29.1 | 0.4 |

| C8 | 39.5 | 39.0 | 0.5 |

| C9 | 67.4 | 67.0 | 0.4 |

| C1' | 130.8 | 130.5 | 0.3 |

Applications of the Octahydroindolizine Scaffold in Advanced Chemical Research

Role as a Precursor in the Synthesis of Complex Natural Products (e.g., Indolizidine Alkaloids like Lentiginosine (B11785389), Swainsonine)

The octahydroindolizine (B79230) core, also known as the indolizidine alkaloid skeleton, is the structural foundation of a vast family of natural products renowned for their potent biological activities. researchgate.net, nih.gov, nih.gov, rsc.org The synthesis of these complex molecules often hinges on the strategic construction of this bicyclic framework.

Swainsonine , a polyhydroxylated indolizidine alkaloid, is a prominent example. It is a powerful inhibitor of glycosidase enzymes, specifically lysosomal α-mannosidase and Golgi α-mannosidase II. researchgate.net This inhibitory action disrupts normal glycoprotein (B1211001) processing, leading to significant biological effects that have been explored for potential anticancer therapies. researchgate.net, researchgate.net Numerous total syntheses of Swainsonine have been developed, showcasing a variety of strategies to assemble the octahydroindolizine core. These synthetic routes are often challenging due to the need for precise control over the four stereogenic centers. Methodologies employed include enantioselective ring enlargement, ring-closing metathesis, and intramolecular aminopalladation as key steps to construct the required pyrrolidine (B122466) and piperidine (B6355638) rings that form the fused bicyclic system. researchgate.net The biosynthesis of Swainsonine has also been elucidated, revealing a complex pathway involving enzymes like NRPS-PKS hybrids, aminotransferases, and reductases to build the core structure. biorxiv.org, nih.gov

Lentiginosine is another important dihydroxylated indolizidine alkaloid, first isolated from Astragalus lentiginosus. acs.org (+)-Lentiginosine is a potent and selective inhibitor of amyloglucosidase, an enzyme that hydrolyzes α-glucosidic linkages. nih.gov, acs.org Its non-natural enantiomer, (–)-lentiginosine, has shown interesting pro-apoptotic activity in tumor cells. nih.gov The significant biological profile of lentiginosine has spurred the development of numerous synthetic approaches. Key strategies often involve the use of chiral starting materials or asymmetric reactions, such as stereoselective 1,3-dipolar cycloadditions, to establish the correct stereochemistry of the diol functionality on the indolizidine scaffold. nih.gov, acs.org, nih.gov

The following table summarizes key natural products featuring the octahydroindolizine scaffold.

| Natural Product | Key Biological Activity | Primary Enzyme Target(s) |

|---|---|---|

| Swainsonine | Glycoprotein processing inhibition, potential anticancer | α-Mannosidase II, Lysosomal α-mannosidase |

| Lentiginosine | Inhibition of starch digestion, potential antitumor | Amyloglucosidase, Hsp90 |

| Castanospermine (B190763) | Glycosidase inhibition, potential antiviral (HIV) | α- and β-Glucosidases |

Scaffold for Chemical Probe Development

While large libraries of chemical probes based on the simple octahydroindolizine scaffold are not widely reported, its derivatives, particularly analogues of bioactive natural products, serve as crucial chemical probes. These specialized molecules are used to investigate and understand biological pathways and enzyme mechanisms. researchgate.net

For instance, synthetic analogues of Swainsonine and Lentiginosine are used to probe the active sites of glycosidase enzymes. researchgate.net By systematically modifying the structure—such as altering the number or position of hydroxyl groups—researchers can map the specific interactions between the alkaloid and the enzyme's binding pocket. This provides valuable insight into the enzyme's function and the structural requirements for potent inhibition. While not fluorescent tags in the traditional sense, these analogues act as "mechanistic probes" that help to elucidate complex biological processes at a molecular level. More complex, fused indolizine (B1195054) systems, like the pyrido[3,2-b]indolizine scaffold, have been explicitly designed to create fluorescent probes for bioimaging, demonstrating the versatility of the broader indolizine family in this area. nih.gov

Exploration in Methodological Organic Synthesis

The octahydroindolizine skeleton is not only a target in natural product synthesis but also a platform for the development of new synthetic methodologies. The challenge of constructing this bicyclic system with high stereocontrol has driven innovation in organic chemistry.

A key area of exploration is the development of efficient cyclization strategies. Ring-closing metathesis (RCM) has emerged as a powerful tool for forming one of the rings of the indolizidine core. researchgate.net Another widely used approach is the 1,3-dipolar cycloaddition reaction, particularly with nitrones, which allows for the stereocontrolled formation of the five-membered pyrrolidine ring. acs.org

Furthermore, enzymatic reactions are being employed to access enantiomerically pure octahydroindolizine building blocks. For example, a kinetic resolution mediated by the immobilized lipase (B570770) Novozym 435 has been successfully used on a large scale to separate racemic octahydroindolizine alcohols, providing access to valuable chiral synthons for the pharmaceutical industry. nih.gov These examples highlight how the pursuit of the octahydroindolizine scaffold stimulates the creation of novel and refined synthetic methods.

General Utility in Medicinal Chemistry Design

The octahydroindolizine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active alkaloids. nih.gov Its rigid, three-dimensional structure provides a fixed orientation for functional groups, which can lead to high-affinity and selective interactions with biological targets like enzymes and receptors.

Design of Analogs with Enhanced Stability and Selectivity

A major goal in medicinal chemistry is to improve the properties of a lead compound. For octahydroindolizine-based natural products, this often involves creating analogues with better stability, enhanced target selectivity, or novel mechanisms of action. A key challenge with inhibitors like Swainsonine is to achieve high selectivity for a specific enzyme (e.g., Golgi α-mannosidase II over lysosomal α-mannosidase) to minimize off-target effects. researchgate.net

Synthetic efforts have focused on creating derivatives with modified substitution patterns. For example, fluorinated analogues of Swainsonine have been synthesized to alter the electronic properties and binding interactions of the molecule. researchgate.net Another innovative approach involved replacing the bridgehead nitrogen atom of Swainsonine with a sulfonium (B1226848) ion. nih.gov This creates a permanently charged analogue, designed to probe the importance of the protonated amine in the natural inhibitor's mechanism of action and potentially lead to more effective glycosidase inhibition. nih.gov Similarly, novel analogues of Lentiginosine, such as didehydro and lactam derivatives, have been synthesized to explore how structural modifications impact inhibitory potency and selectivity. acs.org

Structure-Activity Relationship (SAR) Investigations of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect, guiding the optimization of lead compounds. nih.gov For the octahydroindolizine family, SAR investigations have revealed critical insights.

Studies on Lentiginosine and its analogues have shown that the stereochemistry and position of the hydroxyl groups are crucial for activity. The natural (+)-lentiginosine is a potent inhibitor of amyloglucosidase, while its non-natural enantiomer has different biological properties. nih.gov The synthesis of various stereoisomers and analogues, such as 7,8-didehydrolentiginosine, has demonstrated that even subtle changes to the scaffold can significantly alter inhibitory potency against a panel of glycosidases, though in some cases the selectivity profile remains similar. acs.org

For Swainsonine, SAR is dictated by the tri-hydroxy substitution pattern. The specific configuration of these hydroxyl groups mimics the transition state of the mannose substrate in the enzyme active site, leading to potent inhibition. The development of various epimers and analogues has been crucial in confirming the importance of each chiral center for biological activity. researchgate.net

Molecular Interactions in In Vitro Systems (e.g., Enzyme and Receptor Binding)

The biological activity of octahydroindolizine derivatives is defined by their molecular interactions with protein targets, which are studied using in vitro systems. Swainsonine is a classic example, acting as a potent inhibitor of α-mannosidases. In vitro assays show that it inhibits Golgi α-mannosidase II, an essential enzyme in the N-linked glycoprotein processing pathway. researchgate.net Its protonated nitrogen atom and hydroxyl groups are thought to mimic the oxocarbenium ion transition state of the mannoside substrate, allowing it to bind tightly within the enzyme's active site.

Similarly, (+)-Lentiginosine is a powerful inhibitor of amyloglucosidase, as demonstrated in enzyme kinetic assays. nih.gov, acs.org Its dihydroxy-substituted indolizidine structure allows it to fit into the active site of the enzyme, disrupting the hydrolysis of carbohydrates. The inhibitory constants (Ki) for these compounds are often in the low micromolar or even nanomolar range, indicating high-affinity binding.

The table below provides examples of in vitro enzyme inhibition by octahydroindolizine alkaloids.

| Compound | Enzyme Target | Inhibition Data (IC50 / Ki) | Inhibition Type |

|---|---|---|---|

| (+)-Lentiginosine | Amyloglucosidase | Potent inhibitor acs.orgnih.gov | Competitive |

| (-)-Swainsonine | Golgi α-Mannosidase II | Potent inhibitor researchgate.net | Competitive / Transition-state mimic |

| 7,8-didehydrolentiginosine | Amyloglucosidase | Slightly weaker than (+)-lentiginosine acs.org | Not specified |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (R)-octahydroindolizine hydrochloride intermediates, and how are intermediates characterized?

- Methodological Answer : A multi-step dehydrative annulation strategy is widely used. For example, (R)-5-((dibenzylamino)-methyl)-dihydrofuran-2(3H)-one is synthesized via nucleophilic addition of diethyl maleate to a chiral amine under anhydrous THF and sodium ethoxide catalysis . Intermediates are characterized using:

- Optical rotation ([α]D25 values, e.g., +10.41° for intermediate 5) to confirm chirality.

- 1H/13C NMR for structural elucidation (e.g., δ 4.03 ppm for hydroxyl protons in diastereomers).

- HRMS to verify molecular ion peaks (e.g., m/z calculated vs. observed discrepancies < 2 ppm) .

Q. Which purification techniques are optimal for isolating (R)-octahydroindolizine derivatives?

- Methodological Answer :

- Silica gel column chromatography with gradient elution (e.g., 10% ethyl acetate/hexane) effectively separates diastereomers .

- Crystallization in solvents like ethanol or THF is used for final hydrochlorides, with purity assessed via melting point consistency and HPLC .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of (R)-octahydroindolizine frameworks?

- Methodological Answer : Diastereoselectivity is influenced by:

- Temperature control : Low temperatures (-5°C to 0°C) during Grignard additions minimize epimerization .

- Catalytic hydrogenation : Pd/C under H2 selectively reduces double bonds while preserving stereochemistry (e.g., 92.9% yield for (6R,8aS)-octahydroindolizin-6-ol) .

- Chiral auxiliaries : Use of (S)-N,N-dibenzyl-1-(oxolane-2-yl)methanamine ensures enantiomeric excess (>95% ee) in intermediates .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar intermediates?

- Methodological Answer :

- Cross-validation : Compare IR, NMR, and HRMS across multiple batches. For example, δ 3.63–3.50 ppm in 1H NMR may indicate conformational flexibility in diastereomers, requiring 2D NMR (COSY, HSQC) for unambiguous assignment .

- Computational modeling : Match experimental [α]D25 values with DFT-calculated optical rotations to confirm configuration .

Q. What strategies optimize reaction yields during scale-up of this compound synthesis?

- Methodological Answer :